4-Oxazolecarboxamide, N-(4-cyclohexylbutyl)-2-((1R,2S,3R,4S)-3-((2-(3-(ethylamino)-3-oxopropyl)-5-fluorophenyl)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-
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Overview
Description
AGN-204396 is an antagonist that selectively blocks the activity of prostamides (prostaglandin-ethanolamides).
Scientific Research Applications
Synthesis and Chemical Properties
Reductive Ring Opening for Carbohydrate Synthesis : A study by Cossy et al. (1995) explored the use of electron transfer for reductive oxa ring opening in 7-oxabicyclo[2.2.1]heptan-2-ones, which are structurally related to the queried compound. This method aided in synthesizing C-alpha-D-galactopyranosides of carbapentopyranoses, highlighting its utility in carbohydrate chemistry (Cossy et al., 1995).
Stereoselective Total Synthesis : Nativi et al. (1989) conducted research on the acid-catalyzed rearrangement of 3-aza-8-oxatricyclo[3.2.1.0^2,4]octan-6-one acetals, closely related to the compound . This work contributed to the highly stereoselective total synthesis of 3-amino-3-deoxy-D-altrose and its derivatives, underlining its significance in synthetic chemistry (Nativi et al., 1989).
Application in Medicinal Chemistry
Synthesis of Research Chemicals : McLaughlin et al. (2016) identified and characterized N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, a compound structurally related to the queried chemical. This study highlighted its potential use as a research chemical and emphasized the importance of accurate identification in medicinal chemistry (McLaughlin et al., 2016).
Anticancer Activity : Research by Pachuta-Stec and Szuster-Ciesielska (2015) synthesized new N-substituted amides of 3-(3-ethylthio-1,2,4-triazol-5-yl)-7-oxabicyclo-[2.2.1]heptane-2-carboxylic acid as norcantharadin analogs, similar to the compound . This study focused on their anticancer activity, particularly against the human hepatoma cell line Hep3B, demonstrating the compound's relevance in cancer research (Pachuta-Stec & Szuster-Ciesielska, 2015).
Identification of New Psychoactive Substances : Wang et al. (2022) identified new psychoactive substances structurally related to the queried compound. Their identification in forensic science is crucial for public health and safety (Wang et al., 2022).
Properties
CAS No. |
847665-57-0 |
---|---|
Molecular Formula |
C32H44FN3O4 |
Molecular Weight |
553.72 |
IUPAC Name |
4-Oxazolecarboxamide, N-(4-cyclohexylbutyl)-2-((1R,2S,3R,4S)-3-((2-(3-(ethylamino)-3-oxopropyl)-5-fluorophenyl)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)- |
InChI |
1S/C32H44FN3O4/c1-2-34-29(37)16-12-22-11-13-24(33)18-23(22)19-25-27-14-15-28(40-27)30(25)32-36-26(20-39-32)31(38)35-17-7-6-10-21-8-4-3-5-9-21/h11,13,18,20-21,25,27-28,30H,2-10,12,14-17,19H2,1H3,(H,34,37)(H,35,38)/t25-,27-,28+,30-/m0/s1 |
InChI Key |
SMRVPYBARLEVOK-HRLCWXNKSA-N |
SMILES |
CCNC(=O)CCc1ccc(cc1C[C@H]2[C@@H]3CC[C@H]([C@H]2c4nc(co4)C(=O)NCCCCC5CCCCC5)O3)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AGN-204396, AGN204396, AGN 204396, UNII-GBR3Z00HUV |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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